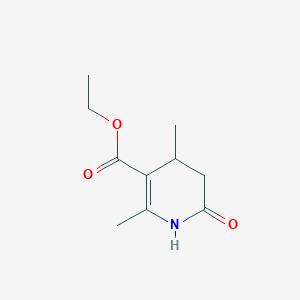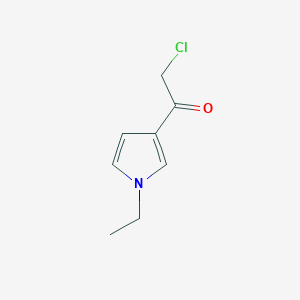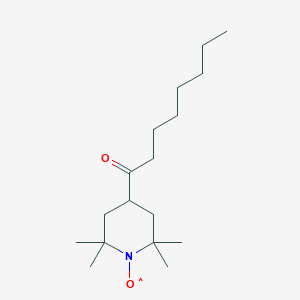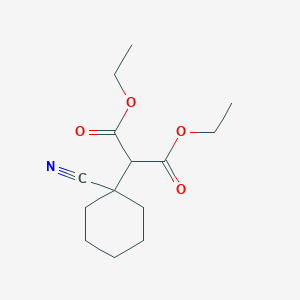
Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester, commonly known as ethyl nicotinate, is an organic compound that belongs to the class of esters. Ethyl nicotinate is an important compound in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of ethyl nicotinate is not fully understood, but it is believed to act by stimulating the release of prostaglandins and other inflammatory mediators. Ethyl nicotinate is also believed to act by increasing blood flow to the affected area, which helps to reduce inflammation and pain.
Biochemische Und Physiologische Effekte
Ethyl nicotinate has been shown to have several biochemical and physiological effects. It has been shown to increase the release of histamine, which is an important mediator of inflammation. Ethyl nicotinate has also been shown to increase the production of nitric oxide, which is a potent vasodilator. Additionally, ethyl nicotinate has been shown to increase the production of cyclic AMP, which is an important signaling molecule in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl nicotinate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Ethyl nicotinate is also stable under normal laboratory conditions and can be easily stored. However, there are also some limitations to the use of ethyl nicotinate in lab experiments. It is a relatively weak compound and may not be effective at high concentrations. Additionally, ethyl nicotinate may have some side effects, such as irritation and redness at the site of application.
Zukünftige Richtungen
There are several future directions for the research on ethyl nicotinate. One potential direction is the development of new drugs based on the structure of ethyl nicotinate. Another potential direction is the study of the mechanism of action of ethyl nicotinate in more detail. Additionally, the potential use of ethyl nicotinate in the treatment of various diseases should be further explored.
Conclusion:
In conclusion, ethyl nicotinate is an important compound in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and physiology. Ethyl nicotinate has been extensively studied for its potential therapeutic effects, and its mechanism of action is still being explored. Ethyl nicotinate has several advantages for lab experiments, but there are also some limitations to its use. Further research on ethyl nicotinate is needed to fully understand its potential applications in various fields.
Synthesemethoden
Ethyl nicotinate can be synthesized by the esterification of nicotinic acid with ethanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 80-100°C for several hours. The product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl nicotinate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a model compound for studying the mechanism of action of various drugs and chemicals. Ethyl nicotinate has been shown to have anti-inflammatory, analgesic, and vasodilatory effects, making it a potential candidate for the treatment of various diseases such as arthritis, migraine, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
10230-57-6 |
|---|---|
Produktname |
Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester |
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h6H,4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ZXXBOEPDZSFYAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)

![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)



![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)





![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)